REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:3][N:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH3:10])[CH2:5]1>C(O)(C)(C)C>[C:2]([C:15]1[CH:14]=[CH:13][C:12]([CH2:11][CH:2]([CH3:1])[CH2:3][N:4]2[CH2:9][CH2:8][CH2:7][CH:6]([CH3:10])[CH2:5]2)=[CH:17][CH:16]=1)([CH3:11])([CH3:3])[CH3:1]
|
Name
|
1-(2-methyl-3-phenyl-propyl)-3-methyl-piperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CN1CC(CCC1)C)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)CC(CN1CC(CCC1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |